molecular formula C9H5ClN4 B1323390 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile CAS No. 449758-31-0

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

Cat. No.: B1323390
CAS No.: 449758-31-0
M. Wt: 204.61 g/mol
InChI Key: HHCFCJUEHJISMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to form the triazole ring . The reaction conditions typically include heating the mixture to reflux for several hours to ensure complete cyclization.

Another method involves the reaction of 5-chloro-2-bromobenzonitrile with sodium azide, followed by cyclization with copper(I) iodide as a catalyst . This method also requires heating to reflux and careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to ensure consistent product quality . Purification of the final product is achieved through recrystallization or column chromatography.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes . Additionally, the chloro and nitrile groups can enhance the compound’s binding affinity to specific molecular targets .

Properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFCJUEHJISMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619080
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-31-0
Record name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichlorobenzonitrile (10 g, 58.1 mmol) in DMF (100 ml) is added cesium carbonate (22.7 g, 69.8 mmol) and 1,2,4-triazole (4.8 g, 69.8 mmol) and the reaction mixture is stirred at 65° C. for 5.5 h, at 75° C. for 16 h, at 85° C. for 7 h. More 1,2,4-triazole (5 g) is added and the reaction mixture is stirred at 85° C. for 18 h and at 100° C. for 4 h. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc 3 times. The combined organic layer is washed with aqueous LiCl, dried on sodium sulfate, concentrated in vacuo to give 5-Chloro-2-[1,2,4]triazol-1-yl-benzonitrile as a white solid which is used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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